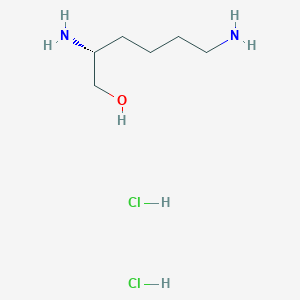
(R)-2,6-Diaminohexan-1-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,6-Diaminohexan-1-ol dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes two amino groups and a hydroxyl group attached to a hexane backbone. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,6-Diaminohexan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The process begins with the selection of an appropriate starting material, such as ®-2,6-diaminohexane.
Purification: The intermediate product is purified using techniques such as recrystallization or chromatography.
Formation of Dihydrochloride: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
In industrial settings, the production of ®-2,6-Diaminohexan-1-ol dihydrochloride is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to optimize the synthesis and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
®-2,6-Diaminohexan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-2,6-Diaminohexan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a reagent in drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-2,6-Diaminohexan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2,6-Diaminohexan-1-ol dihydrochloride: The enantiomer of the compound, differing in its chiral configuration.
2,6-Diaminohexane: Lacks the hydroxyl group, resulting in different chemical properties and applications.
Hexane-1,6-diamine: A related compound with similar amino groups but a different backbone structure.
Uniqueness
®-2,6-Diaminohexan-1-ol dihydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows for specific interactions with biological targets and versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C6H18Cl2N2O |
|---|---|
Peso molecular |
205.12 g/mol |
Nombre IUPAC |
(2R)-2,6-diaminohexan-1-ol;dihydrochloride |
InChI |
InChI=1S/C6H16N2O.2ClH/c7-4-2-1-3-6(8)5-9;;/h6,9H,1-5,7-8H2;2*1H/t6-;;/m1../s1 |
Clave InChI |
JWJMQDACZPRYJA-QYCVXMPOSA-N |
SMILES isomérico |
C(CCN)C[C@H](CO)N.Cl.Cl |
SMILES canónico |
C(CCN)CC(CO)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


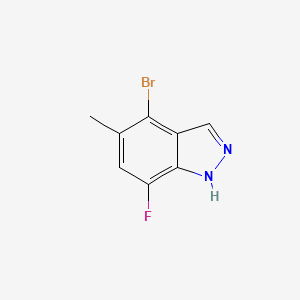
![6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)

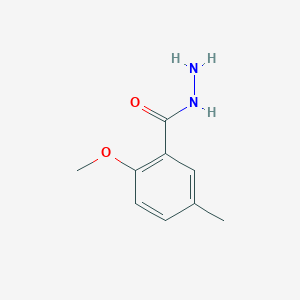
![5,7-Difluoropyrido[3,4-b]pyrazine](/img/structure/B13683105.png)
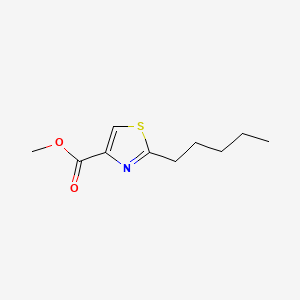
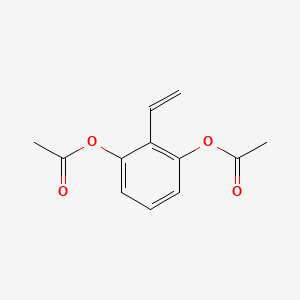
![Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B13683135.png)

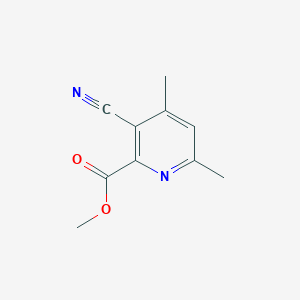


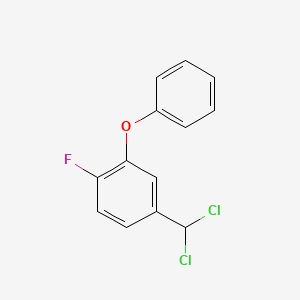
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683161.png)
